N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The methoxymethyl group attached to the nitrogen atom and the carboxamide group at the 5-position of the pyridine ring contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions, such as the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the nitrogen atom in the pyrrole ring using methoxymethyl chloride or a similar reagent under basic conditions.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Pyridine Carboxamides: These compounds share the carboxamide functional group and pyridine ring but may differ in their substituents and overall structure.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar bicyclic cores but different functional groups attached to the nitrogen or carbon atoms.
Uniqueness: The presence of both the methoxymethyl and carboxamide groups in this compound contributes to its unique chemical properties and reactivity, distinguishing it from other related compounds.
Comparison with Similar Compounds
- Pyridine-2-carboxamide
- Pyrrolo[2,3-b]pyridine-3-carboxamide
- Methoxymethyl-pyridine derivatives
This detailed article provides a comprehensive overview of N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-13-10(14)8-4-7-2-3-11-9(7)12-5-8/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLTIMHJFQVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C1=CN=C2C(=C1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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